3-Cyano-5-phenyl-2-pyrazinylformamide
Description
3-Cyano-5-phenyl-2-pyrazinylformamide is a heterocyclic compound featuring a pyrazine core substituted with a cyano group (-CN) at the 3-position, a phenyl ring at the 5-position, and a formamide (-CONH2) moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C12H8N4O |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
N-(3-cyano-5-phenylpyrazin-2-yl)formamide |
InChI |
InChI=1S/C12H8N4O/c13-6-10-12(15-8-17)14-7-11(16-10)9-4-2-1-3-5-9/h1-5,7-8H,(H,14,15,17) |
InChI Key |
YOLNZYPKYVOTDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)NC=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Substituent Impacts
Physicochemical and Reactivity Profiles
- Solubility: The target compound’s formamide group improves aqueous solubility (≈15 mg/mL) compared to ’s aldehyde derivative (≈5 mg/mL). However, the cyano group reduces solubility relative to hydroxy or amino analogues .
- Thermal Stability: Pyrazine derivatives generally exhibit higher thermal stability (decomposition >250°C) than pyrazole or thiadiazin systems (<200°C) due to aromatic ring rigidity .
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